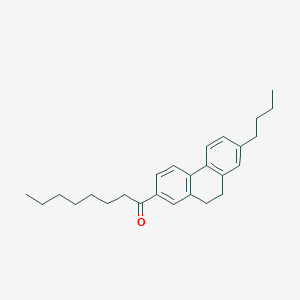
6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a naphthalene derivative.
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution using ethyl alcohol in the presence of a base such as sodium ethoxide.
Reduction: The reduction of the naphthalene ring to a dihydronaphthalene can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of various substituted naphthalenones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the chlorine and ethoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the ethoxy group, which might affect its reactivity and applications.
8-Ethoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, potentially altering its chemical properties and biological activity.
6-Bromo-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, which could affect its reactivity and interactions.
Uniqueness
The combination of the chlorine and ethoxy groups in 6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
61495-13-4 |
|---|---|
Molecular Formula |
C12H13ClO2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
6-chloro-8-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-11-7-9(13)6-8-4-3-5-10(14)12(8)11/h6-7H,2-5H2,1H3 |
InChI Key |
CWNQROZVPYCAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=O)CCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol](/img/structure/B14566530.png)
![1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one](/img/structure/B14566538.png)
![3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal](/img/structure/B14566543.png)








![[2-(Hydroxymethyl)phenyl]acetyl azide](/img/structure/B14566579.png)


